

# QX-314 Chloride: A Technical Review of its Mechanism and Applications

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Compound of Interest		
Compound Name:	QX-314 chloride	
Cat. No.:	B005542	Get Quote

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#### **Abstract**

**QX-314 chloride** is a quaternary ammonium derivative of lidocaine and a potent, membrane-impermeable blocker of voltage-gated sodium channels (Na+). Its unique property of being permanently charged at physiological pH prevents it from passively diffusing across cell membranes. This characteristic has been exploited in novel research avenues, particularly for achieving selective blockade of nociceptive neurons. This in-depth technical guide provides a comprehensive review of the literature on **QX-314 chloride**, focusing on its mechanism of action, pharmacological properties, and experimental applications. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized using diagrams.

## **Physicochemical Properties and Formulations**

QX-314 chloride is a synthetic compound with the following properties:



Property	Value	Reference
Molecular Weight	298.85 g/mol	
Molecular Formula	C16H27N2OCI	
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in water	[2]
Storage	Room temperature	[2]
CAS Number	5369-03-9	

# Mechanism of Action Sodium Channel Blockade

As a quaternary derivative of lidocaine, QX-314 blocks voltage-gated sodium channels from the intracellular side, similar to its parent compound.[3] However, its permanent positive charge prevents it from crossing the cell membrane.[2][3][4] Therefore, when applied extracellularly, it is generally considered inactive.[5] Intracellular application of QX-314 leads to a potent, usedependent block of sodium channels, meaning the block is more pronounced in frequently firing neurons.[5][6] This is because QX-314 can only enter and bind to the open state of the sodium channel pore.[5]

### **Entry into Neurons via TRP Channels**

A significant breakthrough in the application of QX-314 was the discovery that it can be introduced into specific neuron populations, particularly nociceptors, through the large pores of Transient Receptor Potential (TRP) channels.[5]

TRPV1 (Transient Receptor Potential Vanilloid 1): The capsaicin receptor, TRPV1, is
predominantly expressed in nociceptive sensory neurons.[7] When activated by agonists like
capsaicin or even by acidic conditions, the TRPV1 channel pore opens and is large enough
to allow the passage of QX-314 into the cell.[5][8][9] This allows for the selective blockade of
pain-sensing neurons without affecting other sensory or motor neurons.[7][9]



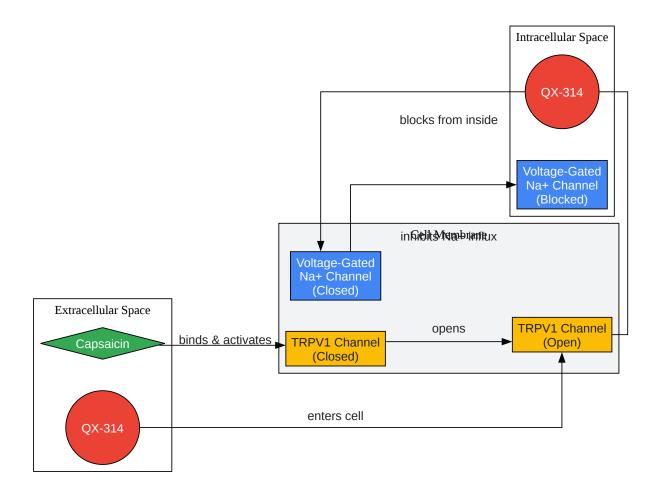




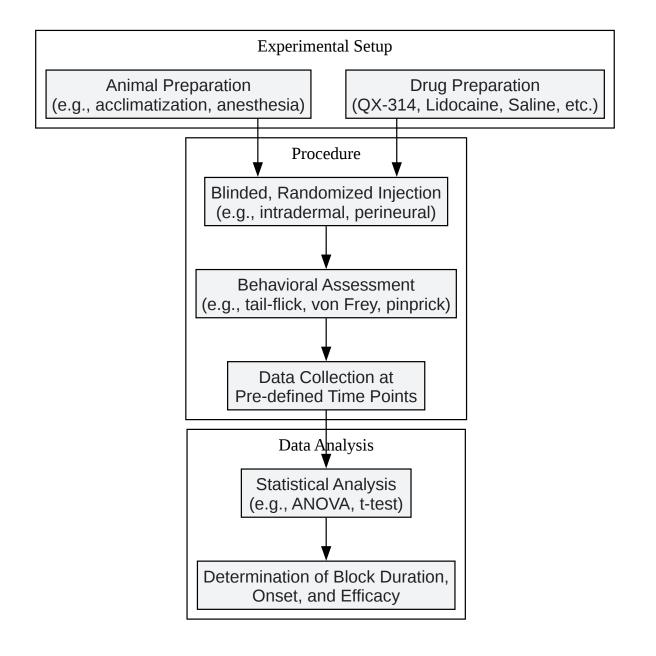
• TRPA1 (Transient Receptor Potential Cation Channel, Subfamily A, Member 1): Similar to TRPV1, the TRPA1 channel, which is sensitive to irritants like mustard oil and carvacrol, can also serve as a conduit for QX-314 entry.[8]

The following diagram illustrates the proposed mechanism of QX-314 entry and action:









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